molecular formula C12H19NO3 B6601515 tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate CAS No. 1375303-92-6

tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate

Cat. No.: B6601515
CAS No.: 1375303-92-6
M. Wt: 225.28 g/mol
InChI Key: IDCWKYXRFPXGDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formylcyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Formylcyclopropyl Group: The formylcyclopropyl group can be introduced via a formylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the formyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its azetidine ring is a common motif in pharmaceuticals due to its bioactivity and stability .

Industry: The compound finds applications in the development of new materials and agrochemicals. Its reactivity and structural features make it suitable for creating specialized compounds with desired properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The formyl group can undergo further chemical modifications, enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is unique due to the presence of the formylcyclopropyl group, which imparts distinct reactivity and steric properties. This differentiates it from other azetidine derivatives and allows for unique applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(8-14)4-5-12/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCWKYXRFPXGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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